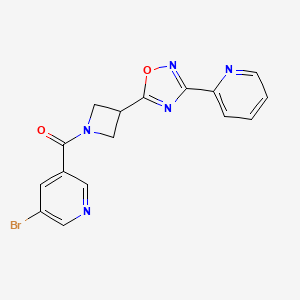
(5-Bromopyridin-3-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromopyridin-3-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H12BrN5O2 and its molecular weight is 386.209. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (5-Bromopyridin-3-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data from case studies and research findings.
The molecular formula of the compound is C18H17BrN6O2 with a molecular weight of approximately 429.278 g/mol. The compound features a brominated pyridine moiety and an oxadiazole ring, which are known for their diverse biological activities.
Antimicrobial Activity
Research has shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. In particular, compounds containing the oxadiazole moiety have been tested against various bacterial strains, including Mycobacterium tuberculosis.
In a study assessing the anti-tubercular activity of similar compounds, several derivatives demonstrated promising results with IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra. The most potent compound exhibited an IC90 value of 40.32 μM, indicating its effectiveness in inhibiting bacterial growth .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving human embryonic kidney (HEK-293) cells, several derivatives were found to be non-toxic at concentrations effective against Mycobacterium tuberculosis, suggesting a favorable therapeutic index .
Structure-Activity Relationship (SAR)
The presence of the bromine atom in the pyridine ring and the oxadiazole moiety significantly influences the biological activity of these compounds. The SAR analysis indicates that modifications to the azetidine ring can enhance potency while maintaining low toxicity levels.
Table 1: Summary of Biological Activities
| Compound | Target Organism | IC50 (μM) | IC90 (μM) | Cytotoxicity (HEK-293) |
|---|---|---|---|---|
| Compound A | M. tuberculosis | 1.35 | 3.73 | Non-toxic |
| Compound B | M. tuberculosis | 2.18 | 4.00 | Non-toxic |
| Compound C | M. tuberculosis | - | 40.32 | Non-toxic |
Case Study 1: Synthesis and Evaluation
A recent study focused on synthesizing a series of substituted benzamide derivatives that included the oxadiazole structure. These compounds were evaluated for their anti-tubercular activity, with several showing significant inhibition against Mycobacterium tuberculosis. The study utilized molecular docking techniques to predict interactions with bacterial targets, further validating the potential of these compounds for therapeutic use .
Case Study 2: Antibacterial Properties
Another investigation highlighted the antibacterial properties of related pyridine derivatives against Gram-positive and Gram-negative bacteria. These studies indicated that modifications to the pyridine and oxadiazole rings could lead to enhanced antibacterial activity, supporting the hypothesis that structural diversity is key to developing effective antimicrobial agents .
特性
IUPAC Name |
(5-bromopyridin-3-yl)-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN5O2/c17-12-5-10(6-18-7-12)16(23)22-8-11(9-22)15-20-14(21-24-15)13-3-1-2-4-19-13/h1-7,11H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTBCZJGZMKEEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CN=C2)Br)C3=NC(=NO3)C4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














